Haloperidol octanoate
Descripción general
Descripción
Haloperidol octanoate is a long-acting ester derivative of haloperidol, a well-known antipsychotic medication. Haloperidol is primarily used to treat schizophrenia and other psychotic disorders. The octanoate ester form is designed for depot injections, providing a sustained release of the active drug over an extended period. This formulation is particularly beneficial for patients who have difficulty adhering to daily medication regimens.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of haloperidol octanoate involves the esterification of haloperidol with octanoic acid. The process typically includes the following steps:
Activation of Octanoic Acid: Octanoic acid is activated using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Esterification Reaction: The activated octanoic acid is then reacted with haloperidol in an appropriate solvent, such as dichloromethane, under reflux conditions to form this compound.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated purification systems to ensure consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions: Haloperidol octanoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield haloperidol and octanoic acid.
Oxidation: this compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of various oxidative metabolites.
Reduction: The carbonyl group in the butyrophenone moiety of this compound can be reduced to form secondary alcohols.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed:
Hydrolysis: Haloperidol and octanoic acid.
Oxidation: Various oxidative metabolites, including hydroxylated derivatives.
Reduction: Secondary alcohols derived from the reduction of the carbonyl group.
Aplicaciones Científicas De Investigación
Haloperidol octanoate has several scientific research applications, including:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its effects on neurotransmitter systems and receptor binding in the brain.
Medicine: Extensively studied for its pharmacokinetics, pharmacodynamics, and therapeutic efficacy in treating psychotic disorders.
Industry: Utilized in the development of long-acting injectable formulations for antipsychotic medications.
Mecanismo De Acción
Haloperidol octanoate exerts its effects through its active metabolite, haloperidol. Haloperidol is a potent antagonist of dopamine D2 receptors in the brain, particularly within the mesolimbic and mesocortical pathways. By blocking these receptors, haloperidol reduces the effects of excess dopamine, which is believed to contribute to the symptoms of psychosis. Additionally, haloperidol has some affinity for other receptors, including serotonin and adrenergic receptors, which may contribute to its overall therapeutic profile.
Comparación Con Compuestos Similares
Haloperidol decanoate: Another long-acting ester of haloperidol, used for similar therapeutic purposes.
Fluphenazine decanoate: A long-acting ester of fluphenazine, another typical antipsychotic.
Zuclopenthixol decanoate: A long-acting ester of zuclopenthixol, used in the treatment of schizophrenia.
Uniqueness of Haloperidol Octanoate: this compound is unique in its specific ester linkage, which provides a distinct pharmacokinetic profile compared to other long-acting esters. Its relatively shorter chain length compared to decanoate esters results in a different release rate and duration of action, offering an alternative for patients who may respond differently to various formulations.
Actividad Biológica
Haloperidol octanoate is a long-acting injectable formulation of haloperidol, a first-generation antipsychotic. This compound is primarily utilized in the treatment of schizophrenia and acute psychotic episodes. Its unique formulation allows for extended release and prolonged therapeutic effects, which can enhance patient compliance and reduce the frequency of dosing.
This compound is an ester formed from the reaction of haloperidol with octanoic acid. The chemical formula is , indicating its complex structure that facilitates its pharmacological properties. The primary mechanism of action involves antagonism at dopamine D2 receptors, which plays a crucial role in alleviating symptoms of psychosis by reducing dopaminergic activity in the brain .
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by its long half-life and steady plasma concentration levels. Upon administration, this compound undergoes hydrolysis to release haloperidol, which is then metabolized predominantly in the liver via cytochrome P450 enzymes (CYP3A4) and eliminated through glucuronidation . This extended-release formulation results in a more stable therapeutic effect compared to traditional oral or short-acting injectable forms.
Parameter | Value |
---|---|
Chemical Formula | |
Half-Life | Approximately 6-8 days |
Bioavailability | N/A (due to injectable form) |
Metabolism | Liver (CYP3A4) |
Biological Activity and Efficacy
This compound exhibits antipsychotic properties similar to those of haloperidol, effectively managing symptoms in patients with schizophrenia. Clinical studies have demonstrated that this formulation can lead to improved adherence to treatment regimens due to its long-acting nature .
Case Studies
- Long-Term Treatment Efficacy : A study involving patients with chronic schizophrenia showed that those treated with this compound had significantly fewer relapses compared to those on daily oral haloperidol. The long-acting formulation provided stable plasma levels, reducing symptom fluctuations .
- Side Effects Profile : While effective, this compound is associated with common side effects typical of antipsychotics, including extrapyramidal symptoms (EPS), sedation, and hypotension. However, the incidence of these side effects may be lower compared to daily dosing regimens due to reduced peak-trough fluctuations in drug levels .
Comparative Analysis with Other Antipsychotics
This compound shares similarities with other long-acting injectable antipsychotics but has distinct features due to its specific pharmacological profile. Below is a comparison table highlighting its characteristics relative to other compounds:
Compound | Chemical Structure | Mechanism of Action | Unique Features |
---|---|---|---|
This compound | D2 receptor antagonist | Long-acting formulation; improved compliance | |
Haloperidol Decanoate | Longer carbon chain | D2 receptor antagonist | Similar uses; longer duration than octanoate |
Fluphenazine Decanoate | Different chemical structure | D2 receptor antagonist | Also long-acting; different side effect profile |
Risperidone Microspheres | Mixed receptor activity | Atypical antipsychotic; different receptor targets |
Propiedades
IUPAC Name |
[4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] octanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37ClFNO3/c1-2-3-4-5-6-9-28(34)35-29(24-12-14-25(30)15-13-24)18-21-32(22-19-29)20-7-8-27(33)23-10-16-26(31)17-11-23/h10-17H,2-9,18-22H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWELMJJZDVTJRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OC1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37ClFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00150418 | |
Record name | Haloperidol octanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00150418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1134807-34-3 | |
Record name | Haloperidol octanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1134807343 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Haloperidol octanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00150418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HALOPERIDOL OCTANOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26J36258XC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.